methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a cyanophenyl group and a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (2S)-2-(4-cyanophenyl)-2-oxoacetate.
Reduction: Formation of (2S)-2-(4-aminophenyl)-2-hydroxyacetate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-(4-aminophenyl)-2-hydroxyacetate
- Methyl (2S)-2-(4-nitrophenyl)-2-hydroxyacetate
- Methyl (2S)-2-(4-methoxyphenyl)-2-hydroxyacetate
Uniqueness
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
2763740-77-6 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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